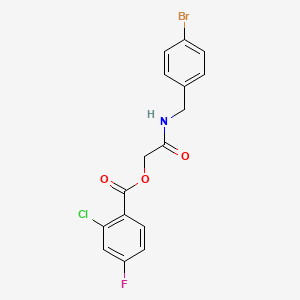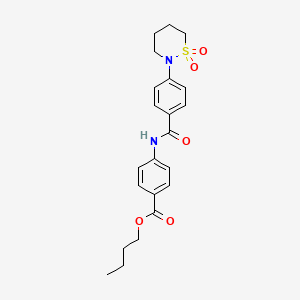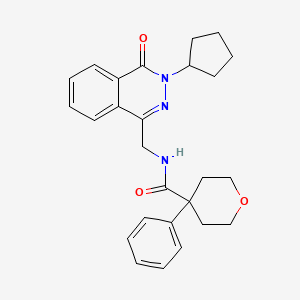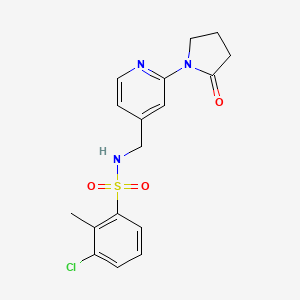
Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate is an organic compound that features a piperazine ring substituted with a methyl group and an ester functional group
Applications De Recherche Scientifique
Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Orientations Futures
The future directions for research on “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activity. Piperazine derivatives, in general, are a topic of ongoing research in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under basic conditions. The reaction proceeds via a Michael addition, where the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the acrylate, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-(4-ethylpiperazin-1-yl)prop-2-enoate
- Methyl (E)-3-(4-phenylpiperazin-1-yl)prop-2-enoate
- Methyl (E)-3-(4-benzylpiperazin-1-yl)prop-2-enoate
Uniqueness
Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperazine ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRGFKNHWIYLP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(4,4-Difluorocyclohexyl)-methylamino]methyl]-5-(trifluoromethyl)phenol](/img/structure/B2999343.png)
![methyl 6-acetyl-2-(1,3-benzothiazole-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2999344.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)


![(4Z)-Bicyclo[6.2.0]deca-4,9-diene-9-carboxylic acid](/img/structure/B2999354.png)

![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2999357.png)
![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)
![ETHYL 7-[4-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2999363.png)
